Mono tfa salt

Description

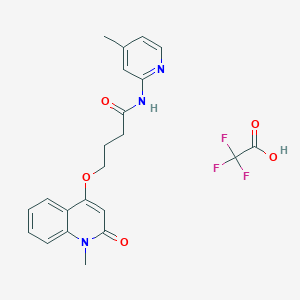

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22F3N3O5 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7) |

InChI Key |

JAOINXWEFKZYIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for the Derivatization and Generation of Mono Trifluoroacetate Salts

Strategies for Intentional Formation of Mono-Trifluoroacetate Salts

The intentional formation of mono-TFA salts is a valuable technique in organic chemistry, often employed to convert basic compounds, which may be oils or difficult to handle, into stable, crystalline solids. Trifluoroacetic acid (TFA) is a strong organic acid, making it highly effective for the protonation of various basic functional groups. rdworldonline.comreddit.com

Amine Protonation and Salt Isolation

The most direct method for the intentional formation of a mono-TFA salt is the protonation of an amine. Amines, being basic, readily react with trifluoroacetic acid to form the corresponding ammonium (B1175870) trifluoroacetate (B77799) salt. reddit.comfagg-afmps.be This acid-base reaction is typically straightforward, involving the addition of TFA to a solution of the amine. The resulting salt often precipitates from the solution or can be isolated upon removal of the solvent. reddit.com

The stability and crystallinity of the resulting salt are influenced by the pKa of both the amine and the acid. reddit.com The use of a strong acid like TFA generally leads to the formation of stable salts. reddit.com This strategy is particularly useful for the purification and handling of amines, as the salt form is often a more stable and easily weighable solid compared to the free base, which might be a liquid or an unstable solid. reddit.com For instance, in the recovery of trifluoroacetic acid from industrial aqueous effluents, dicyclohexylamine (B1670486) is used to form a water-insoluble TFA salt, facilitating its separation. iosrjournals.org

Guanidine and Imine Functionalization Leading to Mono-Trifluoroacetate Species

Guanidines are highly basic organic compounds that readily form stable salts with strong acids like TFA. The guanidinium (B1211019) cation, formed upon protonation, is stabilized by resonance, making the formation of guanidinium trifluoroacetate salts a favorable process. researchgate.netgoogle.com These salts can be synthesized for various applications, including as building blocks in molecular assembly and for designing materials with specific nonlinear optical properties. researchgate.net The synthesis of guanidinium trifluoroacetate (GTFA) has been reported, and its crystalline nature has been studied. researchgate.net

Imines, which contain a carbon-nitrogen double bond, are also basic and can be protonated by acids to form iminium salts. researchgate.netgoogle.com The reaction of an imine with trifluoroacetic acid can lead to the formation of a stable iminium trifluoroacetate salt. This process is sometimes used to activate the imine for subsequent reactions or to stabilize reactive imines for isolation and characterization. google.com For example, dissolving hexahydro-1,3,5-triaryltriazines in trifluoroacetic acid can lead to the formation of iminium salts, which are versatile reagents in organic synthesis. researchgate.net

Formation as an Inherent Outcome of Protecting Group Removal in Organic Synthesis

In many multi-step organic syntheses, protecting groups are employed to temporarily mask reactive functional groups. The removal of these protecting groups, or deprotection, is a critical step. Trifluoroacetic acid is a widely used reagent for the cleavage of acid-labile protecting groups, and its use often results in the in-situ formation of mono-TFA salts of the deprotected functional group. rdworldonline.comfiveable.me

Cleavage of N-Boc and N-Fmoc Protecting Groups

The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. fiveable.memasterorganicchemistry.com Deprotection of an N-Boc protected amine is frequently achieved by treatment with trifluoroacetic acid. masterorganicchemistry.comcommonorganicchemistry.comsigmaaldrich.com The mechanism involves protonation of the Boc group, followed by the loss of a tert-butyl cation and carbon dioxide, to yield the free amine. commonorganicchemistry.com In the acidic environment of the reaction, the newly formed amine is immediately protonated by the excess TFA to form the corresponding ammonium trifluoroacetate salt. commonorganicchemistry.compeptide.com This is a standard procedure in solid-phase peptide synthesis (SPPS), where the N-terminal Boc group of an amino acid is removed to allow for the coupling of the next amino acid. peptide.com

Similarly, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is primarily base-labile, TFA is extensively used in the final cleavage step of Fmoc-based SPPS to remove side-chain protecting groups and to cleave the peptide from the resin support. nih.govthermofisher.comsigmaaldrich.com Many of the side-chain protecting groups used in Fmoc chemistry, such as the tert-butyl (tBu) group for aspartic acid, glutamic acid, and tyrosine, are acid-labile and are removed by TFA. thermofisher.comiris-biotech.de This process simultaneously generates the free functional groups and their corresponding TFA salts.

| Protecting Group | Functional Group Protected | Deprotection Reagent | Resulting Salt |

| N-Boc | Amine | Trifluoroacetic Acid (TFA) | Ammonium Trifluoroacetate |

| N-Fmoc | Amine | Piperidine (for N-terminal) | Free Amine |

| tBu (Side-Chain) | Carboxylic Acid, Hydroxyl | Trifluoroacetic Acid (TFA) | Free Acid/Alcohol (Peptide TFA salt) |

| Trt (Side-Chain) | Amine, Thiol, Imidazole | Trifluoroacetic Acid (TFA) | Corresponding TFA salt |

Acid-Labile Ether and Ester Deprotections

Trifluoroacetic acid is also effective for the cleavage of certain acid-labile ether and ester protecting groups. For example, tert-butyl ethers are stable to many reagents but can be deprotected using strong acids like TFA. rdworldonline.com The cleavage mechanism is similar to that of Boc deprotection, involving protonation and loss of a stable carbocation. The resulting alcohol is obtained after workup.

Certain esters, particularly those that can form a stable carbocation upon cleavage, are also susceptible to deprotection with TFA. While benzyl (B1604629) esters are generally more stable, their cleavage can be facilitated by stronger acidic conditions or the presence of scavengers. google.comgoogle.com The use of TFA for the removal of such protecting groups will lead to the formation of the corresponding carboxylic acid. If a basic functional group is present elsewhere in the molecule, it will likely be protonated to form a TFA salt.

Mono-Trifluoroacetate Salts as Intermediates in Multi-Step Syntheses

The formation of mono-TFA salts is often not the final step in a synthetic sequence but rather generates a key intermediate for subsequent transformations. After deprotection of a functional group and formation of its TFA salt, the salt is often used directly in the next reaction step.

For example, in peptide synthesis, after the N-Boc group is removed with TFA to form the ammonium trifluoroacetate salt, the resulting salt is neutralized in situ with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com This free amine is then ready to be coupled with the next activated amino acid in the sequence.

In other syntheses, the isolation of a compound as its TFA salt can be a strategic choice to facilitate purification. The salt can be purified by crystallization or chromatography, and then the free base can be regenerated in a separate step if needed. This "catch-and-release" strategy can be highly effective for purifying compounds from complex reaction mixtures. biotage.co.jp For instance, after N-Boc deprotection, the resulting amine-TFA salt can be stirred with a basic ion-exchange resin to remove the TFA and afford the free amine. researchgate.net The reaction of primary amine TFA salts with carbonyldiimidazole has been used to generate monosubstituted carbamoylimidazoles, which are versatile intermediates for the synthesis of ureas, carbamates, and other functional groups. organic-chemistry.org

Cascade Reactions and Sequential Transformations

Cascade reactions, also known as tandem or domino reactions, offer an efficient strategy for the synthesis of complex molecules from simple precursors in a single operation. This approach minimizes the need for purification of intermediates, saving time and resources. The generation and derivatization of mono-trifluoroacetate (TFA) salts are increasingly utilizing these powerful synthetic tools.

One notable example involves the use of trifluoroacetic acid (TFA) in iminium ion cascade reactions for the stereoselective synthesis of quinolizidines and indolizidines. In this process, the condensation of a dialdehyde (B1249045) monoacetal with an amino allylsilane generates an imine in situ. Subsequent treatment with TFA initiates a cascade cyclization, leading to the formation of bicyclic iminium ions. The trifluoroacetate salt of the resulting product can then be isolated and further transformed. For instance, the trifluoroacetate salt of a synthesized quinolizidine (B1214090) was converted into (±)-epilupinine through ozonolysis and subsequent reduction. nih.gov Similarly, (±)-tashiromine was synthesized from its corresponding trifluoroacetate salt intermediate. nih.gov

Sequential transformations are also pivotal in the synthesis of molecules where a mono-TFA salt is a key intermediate. For example, in the synthesis of a defined molecular scaffold, a sequence of transformations included the TFA-mediated removal of a Boc protecting group to form a primary amine, which was isolated as the TFA salt. mdpi.com This intermediate was then acylated in a subsequent step. mdpi.com Another instance is the synthesis of dipeptides, where Boc-protected dipeptides were converted to their corresponding TFA salts by treatment with TFA before further manipulation. researchgate.net

Enzymatic cascade reactions have also been employed for the synthesis of chiral amino alcohols, where high-performance liquid chromatography (HPLC) with a mobile phase containing TFA is used for monitoring the reaction progress. nih.govjove.com In these multi-step enzymatic processes, the formation of the desired product is tracked by derivatizing the amino acids and analyzing them using a C18 column with an eluent system of acetonitrile (B52724) and water, both containing 0.1% TFA. nih.govjove.com

Furthermore, defluorinative multicomponent cascade reactions involving trifluoromethylarenes have been developed using photoexcited palladium catalysis. acs.org These reactions demonstrate broad functional group compatibility, including the tolerance of unprotected amines, which could potentially exist as their TFA salts under certain reaction conditions. acs.org The development of such methodologies highlights the versatility of cascade and sequential reactions in modern organic synthesis, where TFA salts often play a crucial role as intermediates or are utilized in the analytical procedures.

Stereoselective Synthesis Pathways Involving Mono-Trifluoroacetate Intermediates

The strategic use of mono-trifluoroacetate intermediates is a cornerstone in various stereoselective synthesis pathways, enabling the precise construction of chiral molecules. The trifluoroacetate anion's unique properties, including its stability and non-nucleophilic character, are often leveraged to control the stereochemical outcome of reactions. thieme-connect.com

A prominent application is found in the synthesis of chiral alkaloids. For example, the enantioselective total synthesis of homoproaporphine alkaloids involved treating a chiral intermediate with trifluoroacetic acid (TFA), followed by acylation, to generate a chiral ketone with high yield. rsc.org In another instance, the synthesis of quinolizidine and indolizidine alkaloids utilized a cascade reaction where the trifluoroacetate salt of the product was formed, and its relative stereochemistry was assigned based on NMR coupling constants. nih.gov

The synthesis of fluorinated compounds, which are significant in medicinal chemistry, also frequently involves mono-TFA salt intermediates. In the stereoselective synthesis of trifluoro- and monofluoro-analogues of frontalin, a pheromone component, methyl trifluoroacetate was used as a fluorine source. nih.gov The synthesis of chiral α-amino phenyl ketones has been achieved through Friedel-Crafts acylation using N-trifluoroacetyl (TFA) α-amino acid OSu esters as acyl donors, which are prepared from the corresponding chiral TFA-protected amino acids. arkat-usa.org

Furthermore, the development of an enantioselective synthesis of the HIV-1 entry inhibitor BNM-III-170 as a bis-trifluoroacetate salt highlights a process that relies on a dynamic-kinetic resolution to establish the initial stereocenter. nih.gov This scalable synthesis was significantly improved by modifying the reaction sequence and taking advantage of the low solubility of late-stage intermediates, ultimately yielding the target compound as its bis-TFA salt. nih.gov

In the realm of asymmetric catalysis, amino acid-derived chiral phosphine (B1218219) ligands, used in desymmetrizing cross-coupling reactions, are synthesized via a pathway that includes a TFA-mediated deprotection step to yield a key amine intermediate. acs.org The synthesis of chiral N-trifluoroacetyl-methionine derivatives, which serve as acyl donors in Friedel-Crafts reactions, also underscores the direct use of trifluoroacetylation to create chiral building blocks. arkat-usa.org

Physicochemical and Chemical Behavior of Mono Trifluoroacetate Salts in Solution and Solid State

Ionic Interactions and Their Influence on Molecular Conformation in Solution

The trifluoroacetate (B77799) anion's oxygen atoms are effective hydrogen bond acceptors, allowing for the formation of extensive hydrogen-bonding networks. These interactions are crucial for the stabilization of the crystal structure of TFA salts in the solid state and influence their behavior in solution. nih.gov

Interaction with Cationic Hydrogen-Bond Donors : In salts with cationic counterparts that can donate hydrogen bonds (e.g., ammonium (B1175870) or guanidinium (B1211019) cations), strong N-H···O and O-H···O bonds are formed with the TFA anion. nih.govrsc.org For instance, in the crystal structure of sarcosinium trifluoroacetate, the components are linked by a network of strong O-H···O and weaker N-H···O hydrogen bonds. nih.gov Similarly, studies on trimethoprim (B1683648) trifluoroacetate show the carboxylate group of the TFA anion binding to the protonated pyrimidine (B1678525) ring via two nearly parallel N-H···O hydrogen bonds. researchgate.net The strength and geometry of these hydrogen bonds are critical; research on various amidinium trifluoroacetate salts shows that having an equal number of hydrogen bond donors and acceptors results in strong, linear bonds, which correlates with a higher enthalpy of fusion. rsc.org

Interaction with Solvents : In solution, particularly in protic solvents, the TFA anion readily forms hydrogen bonds with solvent molecules. nih.gov In mixtures of ionic liquids and water, it has been observed that hydrogen bonds between water and the TFA anion are prevalent. nih.gov The dominant interaction energy between solutes like glycine (B1666218) and imidazolium-based TFA ionic liquids is attributed to hydrogen bonds with the TFA anions. nih.gov

The trifluoroacetate anion is considered a weakly coordinating anion. This characteristic means it interacts less strongly with its cation compared to anions like chloride, which can grant the cation greater conformational flexibility in solution. d-nb.info The nature of the solvent plays a critical role in modulating these interactions and, consequently, the conformation of the cation.

Influence on Peptide Conformation : The presence of TFA counterions can significantly affect the secondary structure of peptides. d-nb.info For example, the formation of α-helical intermediates and subsequent fibril aggregation in β-amyloid peptides was observed specifically with TFA⁻ as the counterion, a pathway that differed when chloride was the counterion. nih.gov This highlights how the weak coordination of TFA can influence the conformational landscape available to a complex biomolecule.

Solvent Polarity and Ion Pairing : The dielectric constant and hydrogen-bonding capability of the solvent are key factors. d-nb.info In polar protic solvents, which can form strong hydrogen bonds, the salt is more likely to exist as dissociated, solvent-separated ions. researcher.life In polar aprotic solvents, ion pairing becomes more significant. researcher.life This shift from dissociated ions to ion pairs can alter the electrostatic environment around the cation, thereby influencing its preferred conformation.

Solvation Characteristics of Mono-Trifluoroacetate Salts in Diverse Media

The solubility and behavior of mono-TFA salts are highly dependent on the solvent system. The interplay between the salt's ions and the solvent molecules dictates the degree of dissociation and potential for aggregation.

The distinct properties of protic and aprotic solvents lead to different solvation behaviors for mono-TFA salts.

Protic Solvents : In protic solvents such as water, methanol, and ethanol, mono-TFA salts generally exhibit good solubility and tend to dissociate into solvated ions. researcher.liferesearchgate.net The solvent molecules can effectively solvate both the cation and the anion, with hydrogen bonding playing a major role in stabilizing the TFA anion. For example, studies on 1-butyl-1,2,4-triazolium trifluoroacetate showed that polar protic solvents stabilize ionic intermediates, leading to better yields in catalyzed reactions. researchgate.net However, the pKa of trifluoroacetic acid changes dramatically with the solvent, from 0.2 in water to 12.65 in acetonitrile (B52724), indicating a significant shift in acidic strength and ion behavior. d-nb.info

Aprotic Solvents : In aprotic solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), ion pairing is more pronounced. researcher.lifeacs.org While many TFA salts are soluble in polar aprotic solvents, the lack of hydrogen-bond-donating capability in these solvents leads to stronger electrostatic interactions between the cation and the TFA anion. researcher.liferesearchgate.net For instance, when diluted in polar aprotic solvents, 1-ethyl-3-methylimidazolium (B1214524) trifluoroacetate (Emim:TFA) exists predominantly as ion pairs. researcher.life

The table below summarizes the solubility characteristics of a representative mono-TFA salt in various solvent types.

| Solvent Class | Example Solvents | General Behavior of Mono-TFA Salts |

| Polar Protic | Water, Methanol, Ethanol | Good solubility, favors dissociation into solvated ions. researcher.liferesearchgate.net |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Good solubility, favors the formation of ion pairs. researcher.liferesearchgate.net |

| Moderately Apolar | Dichloromethane (DCM), Chloroform | Soluble, with behavior intermediate to polar systems. researchgate.net |

| Apolar | Toluene, Benzene (B151609), Hexane | Generally insoluble. researchgate.net |

The addition of a co-solvent to a solution of a mono-TFA salt can significantly alter its properties by modifying the bulk characteristics of the solvent medium, such as polarity and viscosity.

Enhanced Dissociation : In lithium-ion battery electrolytes, fluorinated linear carboxylate esters with short carbon chains, when used as co-solvents, have been shown to have a strong ability to dissociate lithium salts like LiPF₆. researchgate.netresearchgate.net This is attributed to their ability to increase the mobility of the solvated Li⁺ ion. researchgate.netresearchgate.net

Promotion of Ion Aggregation : Conversely, increasing the concentration of trifluoroacetate ions in various solvent systems has been shown to progressively shift the observed charge states of diquaternary ammonium ions to lower values in mass spectrometry, indicating an increase in ion pairing. acs.org In another example, using trifluoroacetate co-solvents with longer carbon chains was found to weaken the ability to dissociate LiPF₆ and decrease the mobility of solvated Li⁺. researchgate.net

Impact of the Trifluoroacetate Counterion on Reaction Kinetics and Thermodynamics

The trifluoroacetate anion is often employed as a "non-coordinating" or weakly coordinating counterion in chemical reactions. Its low tendency to form strong bonds with cationic intermediates can have a profound effect on both the speed (kinetics) and the energy balance (thermodynamics) of a reaction.

Influence on Kinetics : The weakly coordinating nature of TFA can accelerate reactions that proceed through cationic intermediates. By not binding tightly, the TFA anion leaves the cation more "free" and reactive. In a study of the decarboxylation of various carboxylates, the effect of the cation on the reaction rate was attributed to different forms of ion pairing, highlighting the role such interactions play in kinetics. acs.orgacs.org In the mercuriation of aromatic compounds, the reaction involves a rapidly formed intermediate complex, and the presence of added salts, including those with TFA, was found to affect the reaction mechanism. rsc.org

Influence on Thermodynamics : The thermodynamics of reactions can also be significantly influenced by the counterion. In a computational study on C-H activation by main-group metal complexes, the stability of the resulting metal-methyl intermediates varied greatly depending on the ligands. osti.gov For example, the formation of (TFA)₃Pb(IV)-Me was exergonic (energetically favorable), while (TFA)₂In(III)-Me was endergonic (energetically unfavorable), demonstrating a wide thermodynamic range influenced by the TFA ligand. osti.gov The equilibrium constant for the formation of methyl trifluoroacetate in aqueous solution has been determined, providing key thermodynamic data for understanding esterification reactions involving the TFA moiety. cdnsciencepub.com

The table below provides a comparative look at thermodynamic data for C-H activation with different metal-TFA complexes.

| Metal-Methyl Intermediate | Reaction Thermodynamics (kcal/mol) |

| (TFA)₃Pb(IV)-Me | -18.8 (Exergonic) |

| (TFA)₂In(III)-Me | +6.0 (Endergonic) |

| (Data sourced from computational studies on methane (B114726) C-H activation). osti.gov |

Catalytic Roles in Acid-Mediated Transformations

Mono-trifluoroacetate (TFA) salts play a significant role as catalysts and additives in a variety of acid-mediated organic transformations. The trifluoroacetate anion (CF₃COO⁻), derived from the strong trifluoroacetic acid (pKa ≈ 0.23), is a stable and non-nucleophilic counterion. thieme-connect.com This stability allows it to participate in catalytic cycles without causing unwanted side reactions. Its salts, particularly those of transition metals, are instrumental in facilitating reactions like C-H activation, hydroamination, and oxidative esterification.

In transition-metal catalyzed reactions, trifluoroacetate salts are often used to generate the catalytically active species. For instance, silver trifluoroacetate (AgTFA) is employed as an additive in rhodium(III)-catalyzed C-H activation reactions. nih.govrsc.org The silver salt assists in the in-situ formation of a more reactive, cationic rhodium catalyst from its chloride precursor. This cationic species is more effective at interacting with weakly coordinating functional groups, enabling challenging C-H functionalizations such as alkenylation, alkylation, and arylation. nih.govrsc.org

Similarly, sodium trifluoroacetate (CF₃CO₂Na) has been demonstrated to be an effective mediator in copper-catalyzed aza-Michael additions of aromatic amines to α,β-unsaturated olefins. nih.gov In this context, the trifluoroacetate ion is believed to play a catalytic role by pre-associating with the carbonyl group of the olefin, which accelerates the nucleophilic addition of the amine. nih.gov This protocol is noted for its efficiency in aqueous media and its ability to achieve complete mono-alkylation. nih.gov

In another example, a system of Cobalt(II) and trifluoroacetic acid (TFA) catalyzes the oxidative esterification of aldehydes and alcohols. researchgate.net Mechanistic studies suggest that TFA plays a dual role: its acidity facilitates the formation of a key Co(III)-hemiacetal complex, and the trifluoroacetate anion influences the redox properties of the cobalt center, enhancing the efficiency of the oxidative cross-coupling. researchgate.net

The table below summarizes the catalytic applications of mono-TFA salts in various acid-mediated transformations.

| Catalyst/Additive | Transformation | Substrates | Key Findings | Reference |

| Silver Trifluoroacetate (AgTFA) | Rh(III)-catalyzed C-H Alkenylation/Alkylation | Arenes, Alkenes | Acts as an additive to generate a cationic [Rh(III)] catalyst, enabling functionalization. | nih.govrsc.org |

| Sodium Trifluoroacetate (CF₃CO₂Na) | Cu(II)-catalyzed aza-Michael Addition | Aromatic Amines, Activated Olefins | Mediates the reaction in aqueous solution, promoting efficient C-N bond formation. | nih.gov |

| Cobalt(II)/Trifluoroacetic Acid | Oxidative Esterification | Aldehydes, Alcohols | TFA acts as a co-catalyst, facilitating the formation of a Co(III) intermediate and modulating the metal's redox properties. | researchgate.net |

Influence on Equilibrium and Rate Constants of Chemical Reactions

The presence of mono-trifluoroacetate salts in a reaction medium can significantly influence the position of chemical equilibria and the rate constants of reactions. These effects stem from changes in the ionic strength of the solution and specific interactions between the trifluoroacetate ions and the reactants, intermediates, or transition states.

Influence on Equilibrium

According to Le Châtelier's principle, any change in concentration, temperature, or pressure applied to a system in equilibrium will cause the equilibrium to shift in a direction that counteracts the change. libretexts.orgsolubilityofthings.com When a mono-TFA salt is added to a reaction, it increases the concentration of trifluoroacetate ions and the corresponding cation. If these ions are also products of the reaction, their addition will shift the equilibrium toward the reactants. Conversely, if they are reactants, the equilibrium will shift toward the products. solubilityofthings.com

The "salt effect" can also alter the activities of the reacting species. In solution, the ionic atmosphere created by the salt can stabilize charged reactants or transition states, thereby influencing the thermodynamic favorability of the reaction and shifting the equilibrium position. researchgate.net For instance, in systems involving charged species, increasing the ionic strength with a salt like sodium trifluoroacetate can stabilize these species, potentially shifting the equilibrium towards the side of the reaction with more charged particles.

Influence on Rate Constants

The rate constant of a chemical reaction is highly sensitive to the composition of the reaction medium. The addition of salts, including mono-trifluoroacetates, can alter reaction rates through several mechanisms. The primary and secondary kinetic salt effects describe the influence of the ionic strength of the solution on the rate of reactions involving ions.

Research has shown that the concentration of sodium trifluoroacetate can affect the rate constants of certain reactions. researchgate.net For reactions between ions, the rate constant changes with ionic strength as described by the Brønsted-Bjerrum equation. The interaction between the salt's ions and the reacting species or the transition state can either accelerate or decelerate the reaction. For example, if the transition state is more stabilized by the ionic atmosphere than the reactants, the activation energy will be lowered, and the reaction rate will increase. psu.edu

The thermal decomposition of sodium trifluoroacetate itself provides an example of its reactivity and the kinetics involved. At temperatures above 170°C in ethylene (B1197577) glycol, it decomposes quantitatively to produce carbon dioxide and fluoroform (CHF₃). researchgate.net The rate of this decarboxylation reaction is a key parameter in understanding the stability and reactivity of the salt under various conditions. researchgate.net

The following table presents hypothetical data based on documented effects to illustrate how sodium trifluoroacetate concentration can influence reaction rates.

| Concentration of Sodium Trifluoroacetate (mol/L) | Observed Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) | Effect on Reaction Rate | Reference |

| 0.00 (Control) | 1.00 x 10⁻³ | Baseline | researchgate.net |

| 0.05 | 1.15 x 10⁻³ | Increase | researchgate.net |

| 0.10 | 1.32 x 10⁻³ | Increase | researchgate.net |

| 0.20 | 1.65 x 10⁻³ | Increase | researchgate.net |

Note: The data in the table are illustrative, based on the principle that increasing salt concentration affects rate constants as depicted in scientific literature. researchgate.netpsu.edu

Mechanistic Investigations of Reactions Involving Mono Trifluoroacetate Species

Role of Trifluoroacetic Acid and its Salts in C-H Activation Processes

Trifluoroacetic acid (TFA) and its corresponding salts, mono-trifluoroacetates, play a significant role in the activation of otherwise inert carbon-hydrogen (C-H) bonds. This has become a pivotal strategy in organic synthesis, allowing for more direct and efficient molecular construction. researchgate.net The high acidity and electron-withdrawing nature of the trifluoroacetate (B77799) group are key to its effectiveness in these transformations.

Direct C-H Functionalization Pathways

Trifluoroacetic acid can act as a promoter and even a reagent in direct C-H functionalization reactions. For instance, TFA has been utilized as a trifluoromethylating agent for arenes. eurekalert.org This process involves the generation of a trifluoromethyl radical (•CF3) from TFA, which then adds to the aromatic ring. eurekalert.org While the direct oxidation of TFA to a trifluoroacetate radical has a high oxidation potential, the use of photoredox catalysis in combination with a diaryl sulfoxide (B87167) can facilitate this transformation under milder conditions. eurekalert.org The resulting •CF3 radical adds to the arene, followed by an oxidative rearomatization step to yield the trifluoromethylated product. eurekalert.org

In other instances, TFA can catalyze intramolecular Friedel-Crafts-type reactions by activating alkenes, leading to the formation of new carbon-carbon bonds and cyclic structures. d-nb.info

Metal-Mediated C-H Activation with Trifluoroacetate Ligands

The involvement of metal catalysts significantly broadens the scope of C-H activation reactions, and trifluoroacetate ligands are often crucial to the success of these processes. The strong electron-withdrawing properties of the trifluoroacetate ligand render the metal center more electrophilic and thus more reactive towards C-H bonds. rsc.org

Palladium catalysis is a prominent example where trifluoroacetate plays a key role. The addition of trifluoroacetic acid to palladium(II) acetate (B1210297) (Pd(OAc)2) in situ generates highly active palladium species, such as Pd(OTFA)2 or mixed-ligand complexes like [Pd3(OAc)6-x(OTFA)x]. rsc.orgnih.gov These electron-deficient palladium complexes are adept at performing C-H activation, even at room temperature. rsc.org Mechanistic studies suggest that for simple arenes, the C-H bond scission likely proceeds through an electrophilic palladation pathway (SEAr-type). rsc.org The highly electron-deficient nature of the trifluoroacetate-ligated palladium species is well-suited for this type of mechanism. rsc.org In some cases, a Pd(IV) intermediate has been proposed to be involved in the C-H activation event. rsc.org

Rhodium catalysts, particularly those with pentamethylcyclopentadienyl (Cp*) ligands, are also powerful tools for C-H functionalization. rsc.org The use of electron-deficient Rh(III) catalysts, which can be generated with trifluoroacetate ligands, has enabled transformations like the oxidative Heck olefination of anilides at room temperature. rsc.org The electronic properties of these catalysts are believed to improve the metalation step, which is often the turnover-limiting step in these reactions. rsc.org

Furthermore, main-group metal complexes, such as those of thallium(III), lead(IV), and antimony(V), with trifluoroacetate ligands have been shown to mediate the C-H activation and functionalization of alkanes like methane (B114726) and ethane. osti.govosti.gov Computational and experimental studies support a mechanism involving an electrophilic C-H activation step to form a metal-alkyl intermediate, which then undergoes functionalization. osti.govosti.gov

Cyclization Reactions and Ring-Closing Processes Facilitated by Trifluoroacetate

Trifluoroacetate species are instrumental in promoting various cyclization reactions, influencing not only the feasibility of the reaction but also its stereochemical outcome.

Intramolecular Cyclizations and Trans-Etherification

Trifluoroacetic acid is a widely used catalyst for acid-catalyzed rearrangements and cyclizations. researchgate.net It can promote Michael addition-cyclization reactions, for example, in the synthesis of pyrrolobenzoxazine derivatives. rsc.org In these reactions, TFA facilitates the initial Michael addition followed by an intramolecular cyclization. rsc.org

Mercury(II) trifluoroacetate (Hg(TFA)2) has been employed as a catalyst for intramolecular trans-etherification reactions. beilstein-journals.orgnih.gov For instance, it can catalyze the cyclization of 2-hydroxy-1-(γ-methoxyallyl)tetrahydropyrans to form bicyclic dihydropyrans. beilstein-journals.orgnih.gov Phenyliodine(III) bis(trifluoroacetate) (PIFA) is another hypervalent iodine reagent that mediates intramolecular cyclizations, such as the domino cyclization of ynamides to form tetrahydroisoquinoline-oxazol-2(3H)-ones. researchgate.net

The following table provides examples of intramolecular cyclization reactions facilitated by trifluoroacetate species.

| Starting Material | Reagent/Catalyst | Product | Reference |

| 1,4-Benzoxazinone derivative and nitrostyrene | Trifluoroacetic acid (TFA) | Tetracyclic pyrrolobenzoxazine | rsc.org |

| 2-Hydroxy-1-(γ-methoxyallyl)tetrahydropyran | Mercury(II) trifluoroacetate (Hg(TFA)2) | Bicyclic dihydropyran | beilstein-journals.orgnih.gov |

| N-Boc protected ynamide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Tetrahydroisoquinoline-oxazol-2(3H)-one | researchgate.net |

| Alkene with a pendant alcohol or phenol (B47542) | [Rh2(esp)2], TsONHMe | Cyclic aminoether | rsc.org |

Influence on Regioselectivity and Diastereoselectivity

The presence of trifluoroacetate can significantly influence the regioselectivity and diastereoselectivity of cyclization reactions. In Prins cyclization reactions, the use of a weak nucleophilic anion like trifluoroacetate can lead to a loss of enantiomeric excess, whereas stronger nucleophiles can help preserve optical activity. nih.gov This is attributed to the competition between nucleophilic termination and 2-oxonia-Cope rearrangements. nih.gov

In bromolactonization reactions, the regioselectivity between endo and exo cyclization can be controlled. nih.govrsc.org While the reaction in a solvent like hexafluoroisopropanol (HFIP) might favor the endo product under kinetic control, the addition of a Brønsted acid catalyst can switch the selectivity to the exo product, which is formed under thermodynamic control. nih.gov

DFT calculations have been used to understand the regioselectivity and diastereoselectivity in the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. rsc.org These studies revealed that the formation of different product isomers depends on the reaction conditions, specifically the presence or absence of molecular sieves, which influences the formation of different reactive intermediates. rsc.org

The table below summarizes the influence of reaction conditions on the selectivity of cyclization reactions.

| Reaction | Condition | Outcome | Reference |

| Prins Cyclization | Trifluoroacetate anion (weak nucleophile) | Loss of optical activity | nih.gov |

| Bromolactonization | HFIP solvent | endo-product (kinetic control) | nih.gov |

| Bromolactonization | HFIP solvent with Brønsted acid catalyst | exo-product (thermodynamic control) | nih.gov |

| Nazarov Cyclization | Absence of molecular sieves | C-C bond formation | rsc.org |

| Nazarov Cyclization | Presence of molecular sieves | C-N bond formation | rsc.org |

Mono-Trifluoroacetate Species as Promoters in Organic Transformations

Mono-trifluoroacetate species act as effective promoters in a variety of organic transformations beyond C-H activation and cyclization. Silver trifluoroacetate, for example, has been used to mediate the allylation of silyl (B83357) enol ethers. acs.org

Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a versatile hypervalent iodine reagent that promotes a wide range of reactions, including oxidative couplings and rearrangements. researchgate.net It can be used to generate reactive intermediates for subsequent transformations. researchgate.net

Trifluoroacetic acid itself is a common catalyst for many acid-catalyzed reactions, including rearrangements and the removal of protecting groups. researchgate.net Its strong acidity and low boiling point make it a convenient choice for many synthetic procedures. researchgate.net For instance, TFA can catalyze the Claisen rearrangement of certain ethers. researchgate.net

The following table highlights some examples of organic transformations promoted by mono-trifluoroacetate species.

| Transformation | Promoter | Substrate | Product | Reference |

| Allylation | Silver trifluoroacetate | Silyl enol ether and allyl iodide | Allylated ketone | acs.org |

| Oxidative Coupling | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Aryl and heteroaryl precursors | Coupled biaryl systems | researchgate.net |

| Claisen Rearrangement | Trifluoroacetic acid (TFA) | Crotyl-tolyl-ether | Rearranged phenol derivative | researchgate.net |

Electrophilic Activation and Nucleophilic Capture

The trifluoroacetate (TFA) anion plays a crucial role in facilitating electrophilic activation, primarily due to its properties as a poor nucleophile and a good leaving group. When coordinated to a metal center, the electron-withdrawing nature of the trifluoromethyl group diminishes the electron density on the metal, thereby enhancing its electrophilicity. This heightened electrophilicity allows the metal complex to activate otherwise inert bonds, such as C-H bonds in alkanes and arenes.

Research has demonstrated that metal trifluoroacetates are potent reagents for electrophilic C-H activation. For instance, mercury(II) trifluoroacetate, Hg(TFA)₂, in trifluoroacetic acid mercurates benzene (B151609) approximately 690,000 times faster than the conventional mercury(II) acetate in acetic acid system. rutgers.edu This dramatic rate increase is attributed to the TFA anion's ability to generate a more electrophilic mercury species. rutgers.edu Similarly, rhodium(III) trifluoroacetate, "Rh(TFA)₃", has been developed as a catalyst for the oxidative carbonylation of arenes. rutgers.eduresearchgate.net The proposed mechanism involves the electrophilic attack of a Rh(III) TFA complex on the benzene ring to form a rhodium-aryl intermediate, which is then captured by carbon monoxide. rutgers.edu The TFA anion is not only critical for enhancing the metal's electrophilicity but is also sufficiently basic to assist in the final deprotonation step to restore aromaticity. rutgers.edu

The utility of mono-TFA salts extends to the activation of alkanes. Thallium(III) trifluoroacetate, Tl(TFA)₃, and Lead(IV) trifluoroacetate, Pb(IV)(TFA)₄, have been shown to oxidize methane to methyl trifluoroacetate in high yields. osti.gov Mechanistic studies suggest a closed-shell electrophilic C-H activation pathway. osti.gov The superiority of trifluoroacetate over acetate in these systems is evident from comparative studies; Tl(OAc)₃ in acetic acid results in significantly lower yields for alkane oxidation compared to its TFA counterpart. osti.gov

Table 1: Comparison of Methane Oxidation Yields using Thallium Carboxylates

| Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Tl(TFA)₃ | Trifluoroacetic Acid (TFAH) | Methyl Trifluoroacetate (MeTFA) | 74% | osti.gov |

| Tl(OAc)₃ | Acetic Acid (AcOH) | Methyl Acetate | Significantly lower yield | osti.gov |

In other mechanistic pathways, the trifluoroacetate anion can act as a nucleophile to capture a reactive intermediate. In a copper-catalyzed aza-Michael addition, sodium trifluoroacetate (CF₃CO₂Na) serves as a crucial mediator. The proposed mechanism involves the coordination of an olefin to the copper(II) center, followed by a conjugate addition of the trifluoroacetate anion to form a copper-stabilized complex. This intermediate is subsequently captured by an amine nucleophile to yield the final product. nih.gov Similarly, studies on the oxidative amidation of phenols using (diacetoxyiodo)benzene (B116549) (DIB) show that the addition of trifluoroacetic acid can promote the formation of a more soluble and reactive hypervalent iodine species, which acts as the electrophile. orgsyn.org The activated phenol is then captured by a nitrogen-containing nucleophile. orgsyn.org

Radical Pathways Initiated or Influenced by Trifluoroacetate

The trifluoroacetate anion is a key precursor for the generation of the highly reactive trifluoromethyl radical (CF₃•), a species of significant interest in synthetic chemistry. The generation of this radical from trifluoroacetic acid (TFA) or its salts is challenging due to the high oxidation potential of the trifluoroacetate anion (CF₃CO₂⁻). frontiersin.orgnih.gov However, various strategies have been developed to overcome this barrier.

The primary pathway involves the one-electron oxidation of the trifluoroacetate anion to form the trifluoroacetoxy radical (CF₃CO₂•). This radical is unstable and rapidly undergoes decarboxylation to produce CO₂ and the desired trifluoromethyl radical. frontiersin.org

Table 2: Methods for Generating Trifluoromethyl Radicals from Trifluoroacetate Species

| Method | TFA Species | Conditions/Catalyst | Mechanism Summary | Reference |

|---|---|---|---|---|

| Photocatalysis (LMCT) | TFA or CF₃CO₂⁻ | Fe(acac)₃ or Ag(OTf)₂ catalyst, visible light | Formation of a metal-TFA complex, followed by Ligand-to-Metal Charge Transfer (LMCT) upon irradiation, generating CF₃CO₂• which decarboxylates. | frontiersin.org |

| Cooperative Photocatalysis | TFA | Iron(II) acetate (Fe(OAc)₂) and a thiol co-catalyst, light irradiation | Light-induced homolytic cleavage of the Fe-carboxylate bond forms CF₃CO₂•, which decarboxylates to CF₃•. | nih.gov |

| Electrochemical Oxidation | TFA or CF₃CO₂⁻ | Anodic oxidation | Direct oxidation of CF₃CO₂⁻ at the anode to generate CF₃CO₂•. | frontiersin.org |

| Hypervalent Iodine Reagents | Langlois' reagent (CF₃SO₂Na) | Phenyliodine bis(trifluoroacetate) (PIFA) | PIFA acts as an oxidant to generate a CF₃ radical from the sulfinate salt. | mdpi.com |

Photocatalysis has emerged as a powerful tool for this transformation under mild conditions. frontiersin.orgresearchgate.net Ligand-to-Metal Charge Transfer (LMCT) is one such mechanism where a metal catalyst, like an Fe(III) complex, forms a complex with the trifluoroacetate anion. Upon irradiation with visible light, an electron is transferred from the trifluoroacetate ligand to the metal center, leading to the generation of the trifluoroacetoxy radical and a reduced metal species (e.g., Fe(II)). frontiersin.org Another approach uses cooperative catalysis, where an inexpensive iron salt and a thiol co-catalyst enable the direct use of TFA as a radical source under redox-neutral conditions. nih.gov

Trifluoroacetate-containing compounds can also influence or initiate radical pathways. Phenyliodine bis(trifluoroacetate) (PIFA) is often used as an oxidant to initiate radical reactions. For example, it can generate a CF₃ radical from sodium triflinate (Langlois' reagent), which then adds to an alkene to initiate a radical cascade. mdpi.com In other systems, trifluoroacetic acid is used as an additive that influences the reaction environment, for instance, in the radical trifluoromethylation of benzylic C-H bonds where it is used with a radical initiator system like i-Pr₃SiH/(NH₄)₂S₂O₈/light. mdpi.com

Furthermore, the atmospheric degradation of molecules containing a trifluoroacetate moiety, such as vinyl trifluoroacetate and allyl trifluoroacetate, proceeds through radical pathways. These reactions are typically initiated by the addition of atmospheric radicals, like OH radicals or Cl atoms, to the double bond, forming radical intermediates that subsequently decompose. researchgate.netrsc.org

Analytical Strategies for the Characterization and Quantification of Mono Trifluoroacetate Salt Formations

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the mono-TFA salt from impurities and for quantifying the trifluoroacetate (B77799) counterion.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of synthesized compounds, including those in mono-TFA salt form. The use of trifluoroacetic acid in the mobile phase is a common practice, where it serves multiple functions to improve chromatographic resolution. sigmaaldrich.com

TFA acts as an ion-pairing agent, forming a neutral, hydrophobic ion pair with positively charged analytes, such as peptides with basic amino acid residues (lysine, arginine, histidine). mdpi.comchromforum.org This interaction increases the analyte's retention on the nonpolar stationary phase (e.g., C8 or C18), leading to better separation from closely related impurities. chromforum.org Additionally, TFA helps to control the mobile phase pH, typically around 2, which suppresses the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. chromforum.org This suppression minimizes undesirable secondary ionic interactions between the analyte and the column packing, resulting in sharper, more symmetrical peaks. sigmaaldrich.com

While highly effective for purity analysis via UV detection, the presence of TFA can be problematic for mass spectrometry detection due to significant ion suppression effects. sigmaaldrich.comnih.gov

Table 1: Typical RP-HPLC Conditions for Peptide Analysis with TFA

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 or C8, wide-pore (e.g., 300 Å) | Provides a nonpolar stationary phase suitable for peptide separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) | Organic phase with ion-pairing agent for elution. |

| Gradient | Linear gradient from low to high %B | Elutes peptides based on their hydrophobicity. |

| Flow Rate | 1.0 mL/min (analytical) | Standard flow for analytical scale columns. |

| Detection | UV at 214-220 nm | Wavelength for detecting the peptide backbone. |

| Temperature | 25-40 °C | Controls retention time and peak shape. |

Ion Chromatography (IC) is a powerful and widely used technique for the direct quantification of the trifluoroacetate counterion. researchgate.net This method is highly sensitive and specific for anions, allowing for the accurate determination of TFA content even in complex matrices containing other anions like chloride or acetate (B1210297). shimadzu.comthermofisher.com

The separation in IC is based on an anion-exchange process between the sample ions and the eluent ions on a stationary phase functionalized with quaternary ammonium (B1175870) groups. thermofisher.com A key component of modern IC systems is a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions. shimadzu.comthermofisher.com This results in significantly improved signal-to-noise ratios and lower detection limits, often in the ng/mL range. thermofisher.comnih.gov The method requires minimal sample preparation and can be fully automated. thermofisher.com IC is essential for confirming the purity of synthetic peptides and for calculating the net peptide content by determining the weight contribution of the TFA counterion. shimadzu.com

Table 2: Example of Ion Chromatography Analytical Conditions for TFA Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Shimadzu HIC-ESP Suppressor-type Ion Chromatograph | shimadzu.com |

| Column | Shim-pack IC-SA2 | shimadzu.com |

| Eluent | 3.6 mmol/L Carbonate Buffer Solution | shimadzu.com |

| Flow Rate | 1.5 mL/min | shimadzu.com |

| Detector | Suppressed Conductivity | shimadzu.comthermofisher.com |

| Injection Volume | 20 µL | nih.gov |

| Column Temperature | 45 °C | shimadzu.com |

Spectroscopic Methods for Characterizing Counterion Interactions and Stoichiometry

Spectroscopic techniques provide valuable information on the structure of the salt, the nature of the interaction between the cation and the TFA anion, and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of mono-TFA salts. Both ¹H NMR and ¹⁹F NMR are commonly employed.

¹H NMR: This technique is used to confirm the structure of the primary organic or peptide molecule. The formation of a salt can lead to shifts in the proton signals, particularly those near the protonated basic group, providing evidence of the acid-base interaction. researchgate.net

¹⁹F NMR: Since fluorine is 100% abundant in the ¹⁹F isotope and there are no other fluorine atoms in most organic molecules, ¹⁹F NMR provides a very clean and specific signal for the trifluoroacetate counterion. nih.gov This makes ¹⁹F NMR an excellent method for both identifying and quantifying the TFA content. researchgate.netnih.gov By integrating the ¹⁹F signal against a known internal standard, a precise stoichiometric ratio can be determined. nih.gov

The combination of ¹H and ¹⁹F NMR allows for a comprehensive characterization of the mono-TFA salt, confirming the identity of the cation and the presence and quantity of the TFA anion simultaneously.

Infrared (IR) spectroscopy is a rapid method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For mono-TFA salts, IR spectroscopy can confirm the presence of the trifluoroacetate anion through its characteristic vibrational absorption bands.

The TFA anion has strong, characteristic bands that are often found in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹). msu.edu Trifluoroacetic acid used during peptide synthesis, for example, strongly interferes with structure determination by IR spectroscopy, but its contribution can be removed via spectral subtraction techniques. nih.govresearchgate.net The most prominent absorption bands for the trifluoroacetate ion are typically associated with the stretching vibrations of the C-F and C=O bonds. Strong bands are often observed around 1200 cm⁻¹ and 1147 cm⁻¹, which can be used as a diagnostic tool to confirm the presence of TFA in the sample. nih.govresearchgate.net

Table 3: Key IR Vibrational Modes for Trifluoroacetate Anion

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Asymmetric COO⁻ Stretch | ~1673 cm⁻¹ | Stretching of the carboxylate group. |

| CF₃ Symmetric Stretch | ~1200 cm⁻¹ | Symmetric stretching of the three C-F bonds. |

| CF₃ Asymmetric Stretch | ~1147 cm⁻¹ | Asymmetric stretching of the C-F bonds. |

Mass Spectrometry (MS) Approaches for Stoichiometric Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of mono-TFA salts, MS is primarily used to confirm the molecular weight of the cationic part of the salt. Electrospray ionization (ESI) is a common MS technique for analyzing non-volatile and thermally labile molecules like peptides.

However, the use of TFA in the mobile phase for LC-MS applications is known to cause significant ion suppression, which reduces the sensitivity of the analysis. sigmaaldrich.com This suppression occurs because the highly acidic TFA pairs with the positively charged analyte ions in the gas phase, neutralizing them and preventing their detection. sigmaaldrich.com

Despite this challenge, strategies exist to enable MS analysis. One approach is to replace TFA with a more MS-friendly acid, such as formic acid, although this may compromise chromatographic performance. sigmaaldrich.com Another innovative approach involves the use of "supercharging agents" in the mobile phase. These agents can help rescue the signal suppression caused by TFA, allowing for the successful mass spectrometric detection of the cation and subsequent confirmation of its identity and purity. nih.gov While MS does not directly detect the salt complex, it confirms the mass of the cation, which, when combined with quantitative data for the anion from methods like IC or NMR, allows for the definitive determination of the mono-TFA salt's stoichiometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Salt Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the confirmation of mono-TFA salt formation. The technique involves the ionization of the sample from a solution, which allows for the analysis of non-volatile and thermally labile molecules, such as pharmaceutical salts. In the context of a mono-TFA salt, ESI-MS can provide evidence of the presence of both the cationic active pharmaceutical ingredient (API) and the trifluoroacetate counterion.

However, the analysis of TFA salts by ESI-MS is not without its challenges. Trifluoroacetic acid is a strong ion-pairing agent, which can lead to a phenomenon known as ion suppression, significantly reducing the signal intensity of the analyte sigmaaldrich.comnih.gov. This occurs because the TFA anion can form strong ion pairs with the protonated analyte in the gas phase, effectively neutralizing the charge and making it "invisible" to the mass spectrometer researchgate.net.

Despite these challenges, ESI-MS can still be effectively employed for the confirmation of mono-TFA salts. In positive ion mode, the mass spectrum will typically show a prominent peak corresponding to the protonated API, [M+H]⁺. The presence of the TFA counterion is often inferred from this observation, especially when the synthetic or purification history of the compound is known. In some cases, adduct ions of the API with TFA may be observed, such as [M+H+TFA]⁺ or even dimers, providing further evidence of the salt form researchgate.net.

For a more direct confirmation, analysis in negative ion mode can be performed to detect the trifluoroacetate anion itself. The TFA anion has a molecular weight of approximately 113 Da, and its detection in the negative ion spectrum of a sample would provide strong evidence for its presence as a counterion nih.gov.

Table 1: Example of ESI-MS Data for a Compound Isolated as a Mono-TFA Salt

| Compound ID | Molecular Formula (Free Base) | Calculated Exact Mass (Free Base) [M] | Observed Ion (Positive ESI-MS) | Observed m/z |

| Compound A | C₁₄H₁₉N₃O₅S | 341.10 | [M+H]⁺ | 342.1 |

| Compound B | C₃₁H₅₃Cl₃N₆O₁₂ | 806.28 | [M+H]⁺ | 807.3 |

| Compound C | C₃₆H₅₉Cl₃N₈O₁₂S | 932.3 | [M+Na]⁺ | 955.3 |

| Compound D | C₅₁H₇₇N₁₇O₂₁S₄ | 1391.44 | [M+H]⁺ | 1392.3831 |

| Compound E | C₅₁H₈₆N₂₆O₁₂S₄ | 1382.5801 | [M+H]⁺ | 1383.5468 |

This table presents hypothetical data based on common observations in ESI-MS analysis of organic compounds isolated as salts. The "Observed m/z" reflects the detection of the protonated or sodiated free base.

Accurate Mass Measurement for Counterion Determination

High-resolution mass spectrometry (HRMS) provides the capability for accurate mass measurement, a technique that can unequivocally determine the elemental composition of an ion based on its precise mass-to-charge ratio nih.gov. This is particularly valuable for confirming the presence and identity of counterions like trifluoroacetate.

The theoretical exact mass of the trifluoroacetate anion (CF₃COO⁻) can be calculated based on the precise masses of its constituent atoms (carbon, fluorine, and oxygen). According to PubChem, the monoisotopic mass of the trifluoroacetate anion is 112.98503872 Da nih.gov.

By employing a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, the m/z of the counterion can be measured with a high degree of accuracy, typically within a few parts per million (ppm) of its theoretical value. When analyzing a mono-TFA salt in negative ion mode, the detection of an ion with a measured mass that closely matches the theoretical exact mass of the trifluoroacetate anion provides definitive confirmation of its presence.

This level of accuracy allows for the confident differentiation of the trifluoroacetate anion from other potential ions that may have the same nominal mass but different elemental compositions.

Table 2: Accurate Mass Measurement of the Trifluoroacetate Counterion

| Parameter | Value | Reference |

| Molecular Formula | C₂F₃O₂⁻ | nih.gov |

| Theoretical Monoisotopic Mass | 112.98503872 Da | nih.gov |

| Typical Mass Accuracy of HRMS | < 5 ppm | und.edu |

The precision of accurate mass measurements is crucial. An intercomparison study across various mass spectrometers demonstrated that high-resolution instruments like Fourier-transform mass spectrometry (FTMS) and magnetic sector instruments in peak matching mode can achieve mean mass measurement accuracies of ≤1 ppm semanticscholar.org. Quadrupole-TOF (Q-TOF) instruments generally achieve accuracies between 5 and 10 ppm semanticscholar.org. This high level of accuracy provides a high degree of confidence in the identification of the trifluoroacetate counterion.

In practice, the analysis would involve acquiring a high-resolution mass spectrum in negative ion mode and comparing the measured m/z of the most abundant relevant peak to the calculated exact mass of the trifluoroacetate anion. A small mass error, typically in the low ppm range, would confirm the identity of the counterion.

Advanced Research Applications and Methodological Considerations for Mono Trifluoroacetate Salts

Utilization in Materials Science and Polymer Chemistry

Mono-trifluoroacetate (TFA) salts serve as versatile compounds in the fields of materials science and polymer chemistry, primarily owing to the unique properties imparted by the trifluoroacetate (B77799) anion. This section explores their application as precursors for advanced functional materials and their influence on polymerization processes.

Precursors for Functional Materials Synthesis

Mono-TFA salts are crucial starting materials for a variety of functional materials, including phosphors, fluoroperovskites, and selectively functionalized organic molecules. The thermal decomposition of these salts often provides a direct route to synthesizing high-purity inorganic materials.

Lanthanide trifluoroacetates, such as Ln(TFA)₃(H₂O)₃, are regularly used as precursors in the synthesis of both downconverting and upconverting phosphors like Lanthanide Fluorides (LnF₃) and Sodium Lanthanide Fluorides (NaLnF₄) researchgate.net. Similarly, bimetallic trifluoroacetates act as self-fluorinating single-source precursors for fluoroperovskites. For instance, the thermolysis of K₂Mn₂(tfa)₆(tfaH)₂(H₂O) and CsMn(tfa)₃ can yield KMnF₃ and CsMnF₃, respectively nih.gov. The reactivity of alkali and alkali-manganese(II) trifluoroacetates with amorphous silicon dioxide (SiO₂) upon thermal decomposition can produce alkali hexafluorosilicates (e.g., K₂SiF₆ and Cs₂SiF₆), which are important host materials for phosphors nih.gov.

In organic materials synthesis, TFA salts are frequently encountered intermediates. Solid-phase synthesis of polyamines, for example, often uses trifluoroacetic acid for cleavage from the resin support. This process results in the formation of mono-fluorobenzoylated polyamines as their corresponding mono-, di-, or tri-trifluoroacetate salts, which are precursors for developing radiotracers nih.gov.

Table 1: Examples of Mono-TFA Salts as Precursors

| Precursor Salt | Resulting Functional Material | Application Area |

|---|---|---|

| Lanthanide Trifluoroacetates (Ln(TFA)₃) | Lanthanide Fluorides (LnF₃), Sodium Lanthanide Fluorides (NaLnF₄) | Phosphors, Up/Downconversion |

| Bimetallic Trifluoroacetates (e.g., K₂Mn₂(tfa)₆) | Fluoroperovskites (e.g., KMnF₃) | Electronic Materials |

| Alkali Trifluoroacetates (e.g., KH(tfa)₂) | Alkali Fluorosilicates (e.g., K₂SiF₆) | Phosphor Host Materials |

| Mono-fluorobenzoylated Polyamine TFA Salts | ¹⁸F-Labeled Radiotracers | Medical Imaging |

Influence on Polymerization Reactions and Material Properties

Trifluoroacetic acid and its salts can act as catalysts, solvents, and complexing agents in polymerization reactions, significantly influencing reaction rates, polymer structure, and final material properties.

In cationic polymerization, trifluoroacetic acid has been studied for the polymerization of styrene. The presence of water affects the reaction, with dried TFA leading to a unimodal molecular weight distribution, while undried TFA results in a bimodal distribution researchgate.net. When the polymerization is complete, the resulting solutions contain polystyryl trifluoroacetates researchgate.net. TFA can also serve as a catalyst for the synthesis of polyurethanes, promoting the isocyanate/alcohol addition reaction for creating biocompatible materials mdpi.com.

Trifluoroacetic acid can also function as a complexing agent, altering copolymerization behavior. In the copolymerization of acrylonitrile (B1666552) and ethene, TFA is a suitable additive for generating alternating copolymers acs.org. It simplifies the process as it can be used in excess, even as a solvent, and is easily removed and recovered after the reaction acs.org. Furthermore, TFA is an effective solvent for certain polymers, such as cellulose (B213188) triacetate, enabling the formation of mesophases at appropriate concentrations researchgate.net.

Role in Crystallization and Solid-State Form Control

The trifluoroacetate anion can play a significant role in controlling the solid-state form of compounds, including their crystal habit and polymorphism. Its strong hydrogen-bonding capabilities and ionic interactions can be leveraged in co-crystallization strategies to modify the physicochemical properties of active molecules.

Impact on Crystal Habit and Polymorphism

The crystal habit, or the external morphology of a crystal, is critical as it influences key pharmaceutical properties like filterability, flow behavior, and dissolution rate rsc.org. While specific studies on how mono-TFA salts directly modify crystal habit are limited, the principles of crystal engineering suggest that counterions like trifluoroacetate can influence crystal growth. The presence of different solvents and additives is a well-known factor that can alter crystal habit rsc.orgnih.gov. For instance, the choice of solvent can significantly influence the crystal habits of materials by affecting the interfacial energetics during the growth process mdpi.com. Polar solvents may favor plate-like morphologies, while apolar solvents might produce more needle-like crystals whiterose.ac.uk.

Polymorphism, the ability of a substance to exist in more than one crystal structure, is also influenced by crystallization conditions. The trifluoroacetate ion, when present during crystallization, can impact which polymorphic form is favored. Additives, including salts, can be used to induce the crystallization of a metastable polymorph of a given compound researchgate.net. The strong interactions provided by the TFA anion could potentially stabilize certain packing arrangements over others, thus directing the formation of a specific polymorph.

Co-crystallization Strategies with Trifluoroacetate

Co-crystallization is a technique used to create multi-component crystalline materials with tailored properties by combining a target molecule with a coformer mdpi.com. The trifluoroacetate anion, often present as an impurity from synthesis (e.g., in peptides), can significantly impact this process acs.org.

Strategies for co-crystal formation can be broadly categorized into solvent-based methods (like solvent evaporation and slurry conversion) and solid-based methods (such as grinding) nih.gov. When TFA is involved, the differential crystallization processes can yield either trifluoroacetate-free cocrystals or multicomponent crystals that include the TFA anion acs.org. Understanding these competing processes is crucial for designing effective purification and formulation strategies.

Methodological Strategies for Counterion Exchange and its Chemical Implications

In many applications, particularly in peptide and pharmaceutical research, the trifluoroacetate counterion must be exchanged for a more biocompatible or functionally appropriate one, such as acetate (B1210297) or chloride. The presence of the TFA⁻ anion can interfere with analytical techniques and biological assays researchgate.nettoxicdocs.org.

Several methodologies have been developed for the efficient exchange of trifluoroacetate counterions. The most common approaches include:

Lyophilization with a Stronger Acid: This is a widely used method where the peptide-TFA salt is dissolved in a dilute solution of a stronger acid, typically hydrochloric acid (HCl), and then freeze-dried. The process is often repeated multiple times to ensure complete exchange mdpi.comnih.govnih.gov. The stronger acid protonates the trifluoroacetate, forming the volatile trifluoroacetic acid, which is removed during lyophilization researchgate.nettoxicdocs.org.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Counterion exchange can be achieved by using a mobile phase containing the desired counterion, such as acetic acid or HCl, as an ion-pairing agent during purification researchgate.netnih.gov.

Ion-Exchange Chromatography (IEX): This method involves using a resin with the desired counterion (e.g., acetate or chloride). The peptide-TFA salt is loaded onto the column, and the TFA⁻ is exchanged for the counterion bound to the resin researchgate.netbio-works.com.

Deprotonation/Reprotonation: This technique involves dissolving the peptide in a basic solution to deprotonate the cationic groups, which releases the TFA⁻ counterion. The peptide is then re-protonated with the acid of the desired counterion researchgate.net.

The chemical implications of retaining the TFA counterion are significant. The strong infrared absorption band of TFA at 1673 cm⁻¹ can overlap with the amide I band of peptides, hindering secondary structure analysis by FT-IR spectroscopy toxicdocs.org. Furthermore, TFA has been reported to be toxic to cells and can inhibit cell proliferation, which can compromise the results of in vivo and in vitro biological studies nih.govsemanticscholar.org. Therefore, effective counterion exchange is often a critical step in preparing synthetic peptides for physicochemical characterization and biological testing.

Table 2: Comparison of TFA Counterion Exchange Methodologies

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Lyophilization with HCl | Displacement of TFA by a stronger acid (HCl) and removal of volatile TFA by freeze-drying. researchgate.nettoxicdocs.orgnih.gov | Simple, convenient, and widely adopted. nih.gov | Requires multiple cycles; very acidic conditions can potentially damage the peptide. researchgate.nettoxicdocs.org |

| RP-HPLC | Use of a mobile phase containing the desired counterion (e.g., acetic acid) as an ion-pairing agent. researchgate.net | Can be integrated into the purification step. | May only result in partial exchange. researchgate.net |

| Ion-Exchange Chromatography | Anion exchange using a resin pre-loaded with the target counterion (e.g., acetate, chloride). researchgate.netbio-works.com | Can be highly efficient. researchgate.net | May require specific resins and optimization. |

| Deprotonation/Reprotonation | Removal of the counterion by deprotonating the peptide with a base, followed by reprotonation with the desired acid. researchgate.net | Can achieve complete removal of TFA. researchgate.net | The use of basic solutions may not be suitable for all peptides. |

Conversion to Hydrochloride or Other Biologically Relevant Salts (Excluding Biological Effects)

The conversion of trifluoroacetate (TFA) salts to other salt forms, particularly hydrochloride (HCl) salts, is a critical step in chemical and pharmaceutical development. This process is often necessary because the TFA counterion, a remnant from solid-phase synthesis or purification via reverse-phase high-performance liquid chromatography (RP-HPLC), can interfere with certain physicochemical characterizations. nih.govgoogle.com The most common method for this conversion relies on the principle of displacing the weaker trifluoroacetic acid (pKa ≈ 0.5) with a much stronger acid, such as hydrochloric acid (pKa ≈ -7). nih.govtoxicdocs.org

The standard procedure involves dissolving the peptide TFA salt in an aqueous solution of hydrochloric acid, followed by lyophilization (freeze-drying). peptide.comnih.gov This cycle may be repeated multiple times to ensure complete removal of the TFA counterion. lifetein.comlifetein.com As a stronger acid, HCl protonates the trifluoroacetate anion to form the volatile trifluoroacetic acid, which is then removed during the lyophilization process, leaving the desired peptide hydrochloride salt behind. researchgate.netresearchgate.net The concentration of the HCl solution and the number of exchange cycles are critical parameters that are optimized to maximize TFA removal without causing degradation of the primary compound. nih.gov Studies have investigated a range of HCl concentrations, from 2 mM to 100 mM, to find the optimal conditions for the exchange. nih.govlifetein.com For instance, one study determined that using 10 mM HCl over three cycles was an optimal condition for TFA removal for the peptides they investigated. nih.gov

An alternative to aqueous solutions involves the use of HCl-saturated organic solvents. nih.gov This method can offer superior counterion exchange efficiency compared to aqueous lyophilization, with some solvents like acetonitrile (B52724) and tert-butanol (B103910) providing satisfactory exchange levels after just a single repetition. nih.gov

The efficiency of the TFA to HCl conversion is typically monitored using various analytical techniques. Methods such as 19F-NMR, ion chromatography, and Fourier-transform infrared spectroscopy (FT-IR) are employed to quantify the residual TFA content and confirm the successful formation of the hydrochloride salt. nih.govnih.gov

Table 1: Methodological Parameters for TFA to HCl Salt Conversion

| Method | Reagents & Conditions | Number of Cycles | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Aqueous Lyophilization | Dissolve peptide in 100 mM HCl for a final concentration of 2-10 mM HCl. | At least 3 (repeat dissolution and lyophilization). | HCl concentrations below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification. | lifetein.comlifetein.com |

| Aqueous Lyophilization | Dissolve peptide (1 mg/mL) in aqueous HCl solutions of varying concentrations (2, 5, 10, and 100 mM). | 3 | Optimal exchange determined to be with 10 mM HCl. No impact on peptide purity was observed at any concentration. | nih.gov |

| Aqueous Lyophilization | Dissolve peptide in 100 mM HCl and let stand for 1 minute before freezing and lyophilizing. | 1 | A straightforward procedure for obtaining the peptide hydrochloride salt. | peptide.com |

| Organic Solvent Evaporation | Incubate peptide with HCl-saturated organic solvents (e.g., acetonitrile, tert-butanol) followed by evaporation. | 1-4 | HCl-saturated acetonitrile and tert-butanol showed superior exchange efficiency, often after just one cycle, compared to the aqueous reference method. | nih.gov |

Ion Exchange Resins and Precipitation Methods for Counterion Removal

Beyond direct conversion with strong acids, ion exchange chromatography (IEX) and precipitation methods are robust techniques for removing trifluoroacetate counterions. nih.govbio-works.com These methods can be particularly useful as they may offer milder conditions compared to the highly acidic environment required for HCl exchange. bio-works.com

Ion Exchange Resins

Ion exchange chromatography is a powerful method for swapping counterions. google.combio-works.com The process can be carried out using either anion or cation exchange resins.

Cation Exchange Chromatography (CIEX): In this approach, the positively charged compound (e.g., a cationic peptide) binds to a negatively charged cation exchange resin. The process typically involves loading the column with a high concentration of the desired counterion (e.g., chloride from NaCl) to prepare the resin. bio-works.com The TFA salt of the compound is then applied to the column. The compound binds to the resin, while the TFA anions are washed away. The compound is subsequently eluted with a solution containing the new, biologically relevant counterion, such as chloride. bio-works.com

Anion Exchange Chromatography (AIEX): This method involves a positively charged resin that binds the negatively charged TFA counterions. toxicdocs.org A strong anion exchange resin can be washed with a solution containing the desired counterion (e.g., acetate from acetic acid). The peptide TFA salt solution is then passed through the resin. The TFA anions exchange with the counterions on the resin, and the peptide, now associated with the new counterion, is collected. toxicdocs.org

Table 2: Examples of Ion Exchange Chromatography for TFA Removal

| IEX Type | Resin Example | Procedure Overview | Target Salt | Reference |

|---|---|---|---|---|

| Cation Exchange (CIEX) | WorkBeads 40S | 1. Load resin with 1-3 M NaCl. 2. Equilibrate with binding buffer containing 10 mM NaCl. 3. Apply peptide. 4. Wash to remove TFA. 5. Elute peptide with 1-3 M NaCl. | Hydrochloride | bio-works.com |

| Anion Exchange (AIEX) | AG1-X8 (quaternary ammonium) | 1. Wash resin with 1.6 N and 0.16 N acetic acid. 2. Add peptide solution to the prepared resin and stir. 3. Filter to recover the peptide solution with the exchanged counterion. | Acetate | toxicdocs.org |

| Reverse-Phase HPLC | C-18 Material | 1. Load peptide onto the column. 2. Wash with an acetic acid buffer. 3. Elute using an aqueous acetic acid/acetonitrile gradient. | Acetate | lifetein.com |

Precipitation Methods

Precipitation is another strategy for removing TFA. This can be achieved through two primary approaches:

Product Precipitation and Washing: This method is often employed after the initial cleavage of a synthesized compound from its solid-phase support. The crude product is precipitated from the cleavage solution, typically by adding a non-polar solvent like cold diethyl ether. peptide.com The resulting solid pellet is then repeatedly washed with the cold solvent. This process effectively removes residual TFA and other soluble impurities, as the TFA is washed away with the supernatant. The washing is repeated until the characteristic odor of TFA is no longer detectable. peptide.com

Deprotonation/Reprotonation Cycle: This technique involves altering the pH of the solution to manipulate the charge state of the compound. For a cationic compound, the pH is raised using a basic solution. nih.govtoxicdocs.org This deprotonates the positively charged groups on the molecule, neutralizing its charge and often causing it to precipitate as a free base. In this neutral state, the TFA counterion is no longer electrostatically bound and can be washed away. The purified free base can then be re-dissolved and reprotonated with an acid containing the desired counterion to form the final salt. This method allows for the complete removal of the TFA counterion. nih.gov

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| Mono tfa salt (Mono-trifluoroacetate salt) |

| Trifluoroacetic acid |

| Hydrochloric acid |

| Sodium chloride |

| Acetic acid |

| Diethyl ether |

| Acetonitrile |

| tert-Butanol |

| Lanreotide |

| Ammonium (B1175870) chloride |

| Bivalirudin (B194457) |

| Corticorelin |

| Pexiganan |

| Temporin A |

| LL-37 |

Theoretical and Computational Approaches to Mono Trifluoroacetate Systems

Quantum Chemical Calculations of Ionic Interactions and Solvation Effects